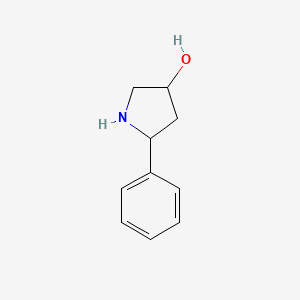
5-Phenylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
5-Phenylpyrrolidin-3-ol is primarily noted for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural properties facilitate the development of drugs targeting specific biological pathways.
1.1. Synthesis of Bioactive Compounds
Research indicates that this compound can be transformed into various derivatives that exhibit significant biological activity. For instance, it has been utilized in the synthesis of RORγt inverse agonists, which are promising candidates for treating autoimmune diseases such as psoriasis and multiple sclerosis . The compound's ability to enhance selectivity against certain receptors (like PXR and LXR) makes it valuable in designing therapeutics with reduced side effects.
1.2. Case Study: RORγt Inverse Agonists
A study highlighted the design of phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives from this compound. These derivatives demonstrated potent inverse agonist activity against RORγt, leading to potential applications in inflammatory disease treatment . The research involved structure-based design and structure–activity relationship (SAR) studies to optimize the compounds for better efficacy.
This compound has been investigated for its influence on enzyme mechanisms and protein-ligand interactions, contributing to a deeper understanding of biochemical pathways.
2.1. Enzyme Mechanisms
The compound serves as a key intermediate in studying enzyme mechanisms, particularly in the context of drug metabolism and interaction with various biological targets. Its structural characteristics allow researchers to probe into how modifications affect enzyme activity and substrate binding.
2.2. Pharmacological Studies
In pharmacological contexts, derivatives of this compound have shown promise in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders. For example, its derivatives have been explored for their potential effects on serotonin and dopamine pathways, suggesting applications in treating depression and anxiety disorders .
Material Science Applications
Beyond medicinal chemistry, this compound has implications in material science due to its unique properties.
3.1. Polymer Chemistry
The compound can be utilized in polymer synthesis, contributing to the development of novel materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the performance characteristics of the resulting materials, making them suitable for various industrial applications.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Propriétés
Numéro CAS |
1342520-06-2 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
5-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Clé InChI |
MDJWIDATPRVAQE-UHFFFAOYSA-N |
SMILES |
C1C(CNC1C2=CC=CC=C2)O |
SMILES canonique |
C1C(CNC1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















